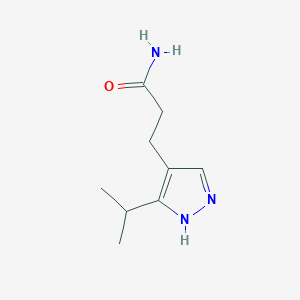

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide

Description

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(5-propan-2-yl-1H-pyrazol-4-yl)propanamide |

InChI |

InChI=1S/C9H15N3O/c1-6(2)9-7(5-11-12-9)3-4-8(10)13/h5-6H,3-4H2,1-2H3,(H2,10,13)(H,11,12) |

InChI Key |

BFKASAOTBUSIQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NN1)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Pyrazolyl Precursors

One common approach involves synthesizing the pyrazole derivative first, followed by amidation to introduce the propanamide chain.

This method involves initial synthesis of the pyrazole ring via a Michael addition, followed by amidation at the pyrazole nitrogen.

Hydrazine-Mediated Pyrazole Formation

Another well-documented route involves hydrazine reacting with α,β-unsaturated nitriles to form pyrazoles, which can then be functionalized further:

This pathway is versatile for introducing various substituents on the pyrazole ring, including the isopropyl group at the 3-position.

Specific Synthesis of this compound

Synthesis of 5-Isopropyl-1H-pyrazol-3-amine

This intermediate is crucial for constructing the target compound:

Coupling with Propanoyl Chloride

The pyrazol-amine is then coupled with a suitable acyl chloride to form the amide:

Pyrazol-3-amine + Propanoyl chloride → this compound

This amidation can be performed under standard conditions using a base such as N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane or ethyl acetate.

| Reaction Conditions | Outcome | Reference |

|---|---|---|

| N,N-Diisopropylethylamine in dichloromethane at 0°C to room temperature | High yield of target amide |

Final Purification and Characterization

The crude product is purified via column chromatography, followed by structural confirmation through NMR, IR, and mass spectrometry, ensuring the integrity of the pyrazole and amide functionalities.

Alternative Synthetic Routes

Multicomponent Reactions (MCR)

Recent advances include MCR strategies where pyrazoles are constructed in situ via cyclization reactions involving hydrazines, α,β-unsaturated carbonyl compounds, and amines, allowing for rapid assembly of the target molecule.

Transition Metal-Catalyzed Cross-Couplings

Transition metal catalysis, such as palladium-catalyzed cross-couplings, can facilitate the formation of the pyrazole ring or attach the isopropyl group at specific positions, offering route flexibility and potential for scale-up.

Data Summary and Comparative Analysis

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine-based pyrazole synthesis + amidation | Nitriles + Hydrazine | Reflux, room temp | 59-99 | Versatile, high yields | Multi-step, requires purification |

| Michael addition route | Pyrazole derivatives + amides | Base catalysis | Moderate to high | Specific substitution possible | Requires pre-formed pyrazole |

| Multicomponent reactions | Various precursors | Mild, one-pot | Variable | Rapid assembly | Optimization needed for selectivity |

| Transition metal catalysis | Halogenated precursors | Elevated temperature, inert atmosphere | Variable | High regioselectivity | Costly catalysts |

Chemical Reactions Analysis

Types of Reactions

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-isopropyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(3-isopropyl-1H-pyrazol-4-yl)propanamide and its analogs:

Key Comparisons:

Structural Complexity and Bioactivity: The target compound’s pyrazole-propanamide structure is less complex than pyrazolopyrimidine derivatives (e.g., compounds in ), which exhibit isomerization behavior and target kinases. Simpler pyrazole-propanamides may prioritize selectivity for specific targets like CFTR .

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors Z2194302854’s method (47% yield), but higher yields (e.g., 67% for compound 4 ) suggest that electron-withdrawing groups (e.g., fluorophenyl) improve reaction efficiency. Copper-catalyzed methods, as in , offer alternative routes but with lower yields (17.9%).

Pharmacological Properties: Fluorophenyl and methylsulfonamido substituents (compounds 2, 4 ) may enhance solubility and membrane permeability compared to the target compound’s isopropyl group. Toxicity data are scarce for related compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ), underscoring the need for rigorous safety profiling of the target molecule.

Molecular Weight and Drug-Likeness :

- The target compound’s lower molecular weight (~209 vs. 342–550 for analogs) aligns with Lipinski’s rules, suggesting favorable oral bioavailability.

Biological Activity

3-(3-isopropyl-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have gained attention due to their diverse biological activities. They are primarily investigated for their roles as anti-inflammatory and anticancer agents. The structural modifications in pyrazole compounds often lead to enhanced biological activity, making them suitable candidates for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation. Here are some key findings:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis and autophagy in A549 lung cancer cells, with IC50 values indicating effective growth inhibition .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the modulation of cell cycle progression and the induction of programmed cell death (apoptosis). Flow cytometric analyses revealed that at concentrations exceeding 2 μM, the compound triggers both apoptosis and autophagy in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound. Below is a summary table of relevant findings:

| Study | Compound | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|---|

| Abadi et al. | This compound | A549 | ~48 μM | Induces autophagy without apoptosis |

| Zheng et al. | Various pyrazole derivatives | NCI-H460 | 0.28 µM | Induces apoptosis |

| Inceler et al. | Diarylpyrazole derivatives | Raji, HL60 | 25.2 µM | Cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-isopropyl-1H-pyrazol-4-yl)propanamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A common approach involves coupling acrylamide derivatives with functionalized pyrazole precursors. For example, details a reaction where 3-(2-pyridyl)pyrazole reacts with acrylamide in DMF at 373 K, yielding 64.7% after recrystallization. Key parameters include:

- Temperature control : Maintaining 373 K ensures efficient nucleophilic addition.

- Solvent choice : DMF stabilizes intermediates and enhances solubility.

- Purification : Vacuum distillation followed by ethanol recrystallization minimizes impurities .

- Optimization : Adjusting stoichiometry (e.g., acrylamide:pyrazole ratio) and using automated synthesizers () can enhance reproducibility.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 8.87 ppm for pyridyl protons in ) confirm regiochemistry and substituent orientation.

- Mass Spectrometry (HRMS) : High-resolution MS (e.g., m/z 215 [M+H] in ) validates molecular weight.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N—H⋯N interactions in ).

- HPLC : Ensures >95% purity via reverse-phase chromatography () .

Q. What are the common challenges in achieving stereochemical purity during synthesis, and how can they be addressed?

- Methodological Answer :

- Challenge : Racemization at the propanamide backbone ().

- Solutions :

- Use chiral catalysts (e.g., L-proline) to enforce enantioselectivity.

- Monitor reaction pH to avoid base-induced epimerization ().

- Employ circular dichroism (CD) to verify stereochemical integrity post-synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for pyrazole-4-yl propanamide derivatives across different studies?

- Methodological Answer :

- Comparative assays : Standardize cell lines (e.g., HepG2 for anticancer studies) and assay conditions (e.g., IC protocols in ).

- Structural analysis : Use SAR studies to correlate substituent effects (e.g., 3-isopropyl vs. 3,5-dimethyl groups in ) with activity trends.

- Meta-analysis : Pool data from orthogonal studies (e.g., enzyme inhibition in vs. cytotoxicity in ) to identify confounding variables .

Q. What strategies are recommended for designing enzyme inhibition assays using this compound, considering its structural features?

- Methodological Answer :

- Target selection : Prioritize kinases or proteases due to the pyrazole moiety’s affinity for ATP-binding pockets ().

- Assay design :

- Fluorescence polarization : Track binding to fluorescently tagged enzymes.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K determination in ).

- Control experiments : Use isothermal titration calorimetry (ITC) to validate specificity against off-target proteins .

Q. How do modifications to the pyrazole ring substituents influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Introduce electron-withdrawing groups (e.g., nitro in ) to reduce logP and enhance solubility.

- Metabolic stability : Replace isopropyl with cyclopropyl ( ) to resist CYP450 oxidation.

- In silico modeling : Use tools like SwissADME to predict absorption/distribution based on substituent polarity () .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anti-inflammatory efficacy of pyrazole-4-yl propanamides?

- Methodological Answer :

- Dose-response validation : Replicate studies across multiple models (e.g., murine LPS-induced inflammation vs. human PBMC assays).

- Mechanistic studies : Use knockout mice (e.g., COX-2) to isolate target pathways ().

- Structural analogs : Compare 3-isopropyl derivatives with 4-chloro variants () to assess substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.